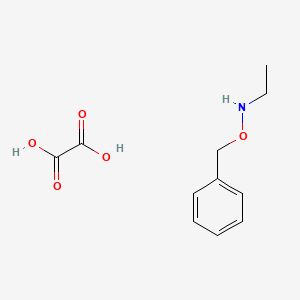
oxalic acid;N-phenylmethoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;N-phenylmethoxyethanamine is a compound that combines oxalic acid, a well-known organic acid, with N-phenylmethoxyethanamine, an amine derivativeIt is known for its chelating properties and its role in various biological and industrial processes . N-phenylmethoxyethanamine is an organic compound that contains both amine and ether functional groups, making it versatile in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-phenylmethoxyethanamine typically involves the reaction of oxalic acid with N-phenylmethoxyethanamine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add N-phenylmethoxyethanamine. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;N-phenylmethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine and ether groups in N-phenylmethoxyethanamine can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Oxalic acid;N-phenylmethoxyethanamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of oxalic acid;N-phenylmethoxyethanamine involves its interaction with molecular targets through its functional groups. The oxalic acid component can chelate metal ions, affecting various biochemical pathways. The N-phenylmethoxyethanamine part can interact with receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with applications in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and used in various industrial processes .
Uniqueness
Oxalic acid;N-phenylmethoxyethanamine is unique due to its combination of oxalic acid’s strong chelating properties and N-phenylmethoxyethanamine’s versatile functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific and industrial applications .
Propriétés
Numéro CAS |
650635-27-1 |
|---|---|
Formule moléculaire |
C11H15NO5 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
oxalic acid;N-phenylmethoxyethanamine |
InChI |
InChI=1S/C9H13NO.C2H2O4/c1-2-10-11-8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7,10H,2,8H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
HZDKPSHEGRJFNT-UHFFFAOYSA-N |
SMILES canonique |
CCNOCC1=CC=CC=C1.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















